3-Bromo-5-ethoxybenzonitrile

Description

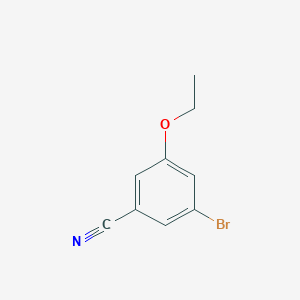

3-Bromo-5-ethoxybenzonitrile is a substituted aromatic nitrile with the molecular formula C₉H₈BrNO. Its structure features a bromine atom at the 3-position, an ethoxy group (-OCH₂CH₃) at the 5-position, and a nitrile (-CN) group at the 1-position (para to bromine). This compound is of interest in medicinal chemistry and materials science due to its electronic and steric properties, which make it a versatile intermediate in synthesizing pharmaceuticals and advanced materials. Synthesis typically involves multi-step reactions, including alkylation and bromination, with structural confirmation via NMR, IR spectroscopy, and mass spectrometry .

Properties

Molecular Formula |

C9H8BrNO |

|---|---|

Molecular Weight |

226.07 g/mol |

IUPAC Name |

3-bromo-5-ethoxybenzonitrile |

InChI |

InChI=1S/C9H8BrNO/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-5H,2H2,1H3 |

InChI Key |

AFOIEEALSWDRKP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C#N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The electronic and steric effects of substituents significantly influence the chemical behavior and applications of brominated benzonitriles. Key comparisons include:

3-Bromo-5-methoxybenzonitrile : Replacing ethoxy (-OCH₂CH₃) with methoxy (-OCH₃) reduces steric bulk and lipophilicity. Methoxy’s stronger electron-donating nature enhances ring activation for electrophilic substitution compared to ethoxy. This compound is often used in reactions requiring faster kinetics .

4-(Benzyloxy)-3-bromo-5-ethoxybenzonitrile : The benzyloxy (-OCH₂C₆H₅) group at position 4 introduces significant steric hindrance, limiting access to the aromatic ring for further functionalization. This property is advantageous in protecting-group strategies during multi-step syntheses .

5-Bromo-2-hydroxybenzonitrile : The hydroxy (-OH) group at position 2 enables hydrogen bonding, increasing solubility in polar solvents and influencing crystal packing (e.g., O–H⋯N interactions with nitrile groups). This compound is utilized in antiretroviral and anticancer drug synthesis .

3-Acetyl-5-bromo-2-hydroxybenzonitrile : The acetyl (-COCH₃) group at position 3 is electron-withdrawing, deactivating the ring toward electrophilic attack. This necessitates harsher reaction conditions for further modifications. Reported synthesis yields vary widely (26–74%), highlighting challenges in optimizing routes for acetylated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.